Tesevatinib

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Terapia para Glioblastoma

Tesevatinib ha sido evaluado por su eficacia en el tratamiento del glioblastoma, un tipo de cáncer cerebral. Es un potente inhibidor oral del EGFR que penetra en el cerebro. Los estudios han demostrado que, si bien this compound es eficaz in vitro, su eficacia in vivo puede verse limitada por la unión a los tejidos y la señalización compensatoria .

Enfermedad Poliquística Renal Autosómica Dominante (ADPKD)

En ensayos clínicos, this compound se ha evaluado en cuanto a su seguridad y eficacia en sujetos con ADPKD. El objetivo era evaluar el cambio desde el valor inicial en el volumen renal total ajustado a la altura (htTKV) medido mediante RMN en varios puntos de tiempo después de la dosis .

Tratamiento del Cáncer

This compound se ha utilizado en ensayos que estudian el tratamiento de varios tipos de cáncer. Es un potente inhibidor de múltiples receptores tirosina quinasas (RTKs) implicados en la activación de la proliferación de células tumorales y la vascularización tumoral .

Cáncer de Estómago

Específicamente, para el cáncer de estómago, se ha explorado el papel de this compound debido a su acción sobre las RTKs, que son cruciales en la proliferación de las células cancerosas del estómago .

Metástasis Cerebrales

Debido a su capacidad para penetrar en el cerebro, this compound se ha estudiado para el tratamiento de metástasis cerebrales, que son células cancerosas que se han diseminado al cerebro desde otras partes del cuerpo .

Cáncer Esofágico

El impacto de this compound en el cáncer esofágico es otra área de investigación, considerando sus efectos inhibitorios sobre las RTKs que pueden contribuir al crecimiento de las células cancerosas esofágicas .

Metástasis Leptomeníngeas

El compuesto también se ha investigado por su potencial en el tratamiento de metástasis leptomeníngeas, que es la diseminación del cáncer a las membranas que rodean el cerebro y la médula espinal .

Cáncer de Riñón

Inicialmente propuesto para su uso en el cáncer de riñón, las aplicaciones de this compound en este campo se basan en sus efectos inhibitorios sobre las vías implicadas en el carcinoma de células renales .

Mecanismo De Acción

Target of Action

Tesevatinib, also known as XL647, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in driving tumor cell proliferation and tumor vascularization . The primary targets of this compound include the Epidermal Growth Factor (EGF), Human Epidermal growth factor Receptor 2 (HER2), Vascular Endothelial Growth Factor (VEGF) RTKs, and Ephrin type-B receptor 4 (EphB4) . Each of these targets is associated with currently approved cancer therapies .

Mode of Action

This compound interacts with its targets by binding to and inhibiting these RTKs . This inhibition results in a decrease in tumor cell proliferation and tumor vascularization . In addition, this compound has been shown to retain significant potency against mutant EGFRs that are resistant to current EGFR inhibitors .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those associated with its target RTKs. These include the EGF, HER2, and VEGF pathways, which are involved in cell proliferation and angiogenesis . By inhibiting these RTKs, this compound disrupts these pathways, leading to a decrease in tumor growth and vascularization .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under investigation. Preliminary studies suggest that this compound is orally bioavailable and can penetrate the brain, which is particularly relevant for its potential use in treating brain tumors .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor growth and vascularization . In preclinical tumor models, including breast, lung, colon, and prostate cancer, this compound demonstrated potent inhibition of tumor growth and even caused tumor regression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s distribution and tissue binding properties can affect its efficacy

Análisis Bioquímico

Biochemical Properties

Tesevatinib binds to and inhibits several tyrosine receptor kinases, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4) . These interactions play major roles in biochemical reactions related to tumor cell proliferation and vascularization .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in EGFR-amplified patient-derived glioblastoma xenograft models, this compound potently reduced cell viability and suppressed EGFR signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . In addition, this compound inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study with EGFR-amplified patient-derived glioblastoma xenograft models, this compound showed robust efficacy in vitro but relatively modest efficacy in vivo, despite a high brain-to-plasma ratio .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study of autosomal dominant polycystic kidney disease (ADPKD), this compound was administered in daily doses of 7.5 and 15 mg/kg per day to a well-characterized bpk model of polycystic kidney disease .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . These interactions can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound distribution was assessed in wild-type (WT) and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice after dosing orally or via osmotic minipump . The brain-to-plasma unbound drug concentration ratios were substantially lower (WT mice, 0.03–0.08; TKO mice, 0.40–1.75) .

Propiedades

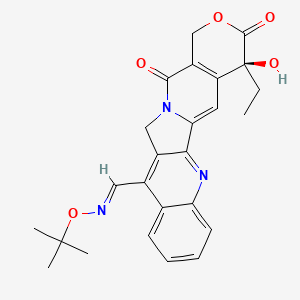

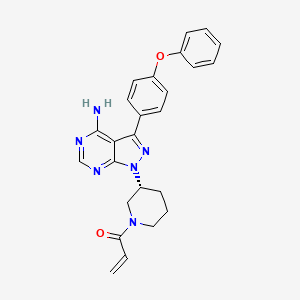

IUPAC Name |

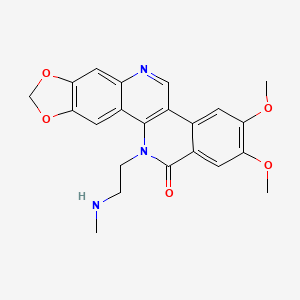

7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXKQKFEHMGHSL-GOOCMWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336925 | |

| Record name | Tesevatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors. | |

| Record name | Tesevatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

781613-23-8 | |

| Record name | Tesevatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781613238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesevatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tesevatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESEVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XM2TN5A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

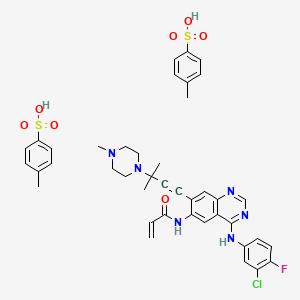

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)